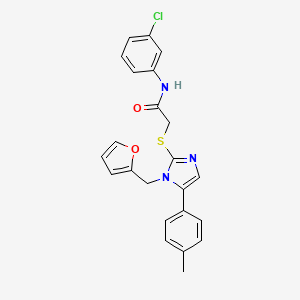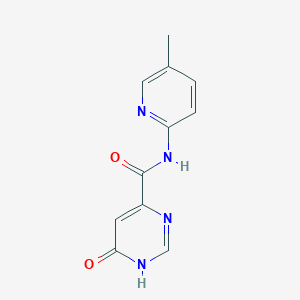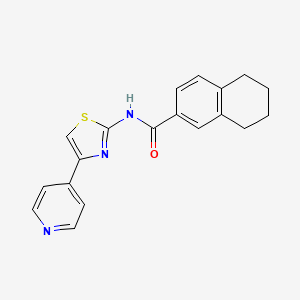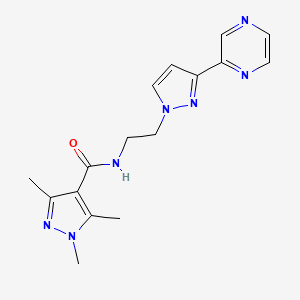
4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclohexyl group, a pyrrole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via a Friedel-Crafts acylation, the cyclohexyl group via a Grignard reaction, and the pyrrole and thiophene rings via a Paal-Knorr synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons. The chlorophenyl and cyclohexyl groups are likely to add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group in the carboxamide could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could enhance solubility in polar solvents, while the aromatic rings and cyclohexyl group could enhance solubility in nonpolar solvents .Scientific Research Applications
Heterocycle-Based Electric Conductors
Research on heterocyclic compounds, including pyrrole- and thiophene-based conductors, highlights the potential of these materials in designing electrically conductive polymers. The control of redox potentials through the spacer strategy and the investigation of end-methyl-capped thiophene oligomers offer insights into optimizing the electrical properties of these materials for applications in organic electronics and beyond (Pagani, 1994).
Environmental Impact of Chlorophenols
The degradation and environmental impact of chlorophenols, a group closely related to chlorophenyl compounds, have been extensively reviewed. These studies explore the pathways and mechanisms through which chlorophenols are transformed in the environment, highlighting the importance of understanding these processes for environmental protection and remediation efforts (Peng et al., 2016).
Thiophene Analogues and Carcinogenicity
The synthesis and evaluation of thiophene analogues of known carcinogens provide a foundation for assessing the potential health risks associated with similar compounds. These studies, focused on understanding the biological activity and carcinogenic potential of thiophene derivatives, underscore the importance of thorough toxicological evaluation for new organic compounds (Ashby et al., 1978).
Organic Light Emitting Diodes (OLEDs) and Conducting Polymers
The development of conducting polymers, such as polythiophenes, for use in OLEDs and other electronic devices, demonstrates the application potential of thiophene-based compounds. These materials are valued for their high conductivity, transparency, and thermal stability, making them suitable for a wide range of electronic applications (Shi et al., 2015).
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-cyclohexyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-16-10-8-15(9-11-16)18-14-26-20(19(18)24-12-4-5-13-24)21(25)23-17-6-2-1-3-7-17/h4-5,8-14,17H,1-3,6-7H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVICSYSDEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)





